6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
Description
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Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7O/c1-13-7-14(2)29(25-13)19-5-6-20(30)28(26-19)11-15-9-27(10-15)21-17-8-16(22)3-4-18(17)23-12-24-21/h3-8,12,15H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKPOVVMYZOJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=NC5=C4C=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a quinazoline moiety, and a pyridazinone core. Its molecular formula is with a molecular weight of approximately 321.37 g/mol. The presence of multiple heterocycles suggests potential interactions with various biological targets.
Kinase Inhibition
Research has indicated that compounds with similar structures often act as kinase inhibitors. For instance, the quinazoline scaffold is known to inhibit various receptor tyrosine kinases (RTKs), which are critical in cancer progression. The specific interaction with ATP-binding sites leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. The presence of the dimethylpyrazole group has been associated with enhanced activity against certain bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for related compounds have been documented, indicating potential efficacy in treating infections .
Biological Activity Data
A summary of biological activities observed in studies involving similar compounds is presented in Table 1.
| Activity Type | Target/Organism | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | < 0.1 | |
| Kinase Inhibition | mTOR | < 0.5 | |
| Antibacterial | Staphylococcus aureus | 16 | |
| Antibacterial | Escherichia coli | > 64 |
Case Study 1: Cancer Cell Lines
In vitro studies using various cancer cell lines demonstrated that the compound significantly inhibited cell growth at nanomolar concentrations. For example, in A549 lung cancer cells, treatment with the compound resulted in a dose-dependent reduction in viability, correlating with increased apoptosis markers such as caspase activation .
Case Study 2: Antimicrobial Testing
A series of derivatives were tested against common pathogens. Notably, compounds similar to the target molecule showed selective activity against Staphylococcus aureus, with an MIC of 16 µM. This suggests a potential application in treating resistant bacterial infections .
Scientific Research Applications
Antitumoral Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antitumoral properties. For instance, compounds structurally related to 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one have shown efficacy in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation . The modulation of biological properties through structural variations allows for targeted therapeutic strategies against tumors.
Antiviral Activity
Research has indicated that pyrazole derivatives can also possess antiviral properties. A study highlighted the synthesis of new pyrazole-based compounds that were tested for their ability to inhibit viral replication, suggesting that similar mechanisms may be applicable to the compound . This opens avenues for developing antiviral therapies.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The compound's structure suggests potential inhibition of DHODH, an enzyme involved in pyrimidine biosynthesis. Inhibitors targeting DHODH have been studied for their role in treating autoimmune diseases and certain cancers. The exploration of this compound as a DHODH inhibitor could offer new therapeutic options .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to construct the desired molecular architecture. Understanding the mechanism of action is crucial for optimizing its biological efficacy. For example, the interaction with tubulin or viral proteins could be elucidated through biochemical assays and structural biology techniques.
Research Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 7-fluoroquinazolin-4-yl group is reactive toward nucleophilic substitution due to electron-withdrawing effects from the fluorine atom.
Key observations :
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Aminolysis : The fluorine atom at position 7 of the quinazoline ring undergoes substitution with primary/secondary amines (e.g., piperidine, morpholine) under mild conditions (50–80°C, DMF solvent), yielding analogs with modified pharmacophores.
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Hydroxide-mediated displacement : Reaction with aqueous NaOH (10% w/v, 60°C) replaces fluorine with a hydroxyl group, though this pathway is less favorable due to steric hindrance.
Table 1 : Nucleophilic substitution parameters
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Piperidine | DMF, 70°C, 6 hr | 7-piperazinylquinazoline derivative | 78 | |
| Morpholine | DMF, 60°C, 8 hr | 7-morpholinoquinazoline analog | 65 |
Cyclization and Ring-Opening Reactions
The azetidine ring exhibits strain-driven reactivity:
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Acid-catalyzed ring opening : Treatment with HCl (1M, reflux) cleaves the azetidine ring, generating a tertiary amine intermediate that undergoes further condensation .
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Base-mediated rearrangements : Exposure to KOtBu in THF induces ring expansion, forming a six-membered piperidine derivative .
Key spectral data :
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Post-ring-opening products show distinct -NMR shifts at δ 3.2–3.8 ppm (methylene protons) and δ 1.8–2.1 ppm (methyl groups) .
Hydrolysis of the Pyridazinone Core
The 2,3-dihydropyridazin-3-one moiety undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis (HSO, 80°C): Cleaves the lactam bond, yielding a carboxylic acid intermediate.
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Basic hydrolysis (NaOH, 50°C): Produces a sodium carboxylate salt, confirmed by IR absorption at 1580–1600 cm (COO).
Reactivity trends :
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Electron-withdrawing substituents on the pyridazinone accelerate hydrolysis rates by 20–40% compared to unsubstituted analogs.
Electrophilic Aromatic Substitution (EAS)
The 3,5-dimethylpyrazole subunit participates in EAS at the C4 position:
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Nitration : HNO/HSO introduces a nitro group (δ 8.9 ppm in -NMR) .
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Halogenation : Br in CCl yields a mono-brominated product (confirmed by LC-MS, m/z 484.2) .
Limitations :
Biological Interactions (Non-covalent)
While not traditional "reactions," binding interactions inform reactivity in biological systems:
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Enzyme inhibition : The compound inhibits tyrosine kinases via hydrogen bonding between the pyridazinone carbonyl and kinase backbone (docking score: −9.2 kcal/mol).
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DNA intercalation : The planar quinazoline ring intercalates into DNA grooves (fluorescence quenching assay, K = 1.5 × 10 M).
Analytical Characterization of Reaction Products
Techniques employed :
Q & A
Q. What are the optimal synthetic routes for this compound, and what methodological considerations are critical for yield and purity?
The synthesis of this heterocyclic compound involves multi-step reactions, including coupling of pyrazole and azetidine moieties, followed by functionalization with the fluoroquinazolinyl group. Key steps include:
- Use of sodium hydride or similar bases to facilitate nucleophilic substitutions (e.g., azetidine ring alkylation) .
- Solvent optimization (e.g., dimethylformamide for polar intermediates) and temperature control to avoid side reactions .
- Purification via column chromatography or recrystallization to isolate high-purity product .
Q. What analytical techniques are recommended for structural validation and purity assessment?
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and stereochemistry, particularly for the azetidine and dihydropyridazinone rings .
- X-ray crystallography to resolve ambiguous structural features (e.g., conformation of the azetidine-methyl group) .
- High-resolution mass spectrometry (HRMS) and elemental analysis to verify molecular weight and purity .
Q. How can researchers address solubility challenges during in vitro assays?
- Use co-solvents like DMSO (≤1% v/v) for initial stock solutions, followed by dilution in aqueous buffers .
- Evaluate pH-dependent solubility via titration (e.g., phosphate buffers at pH 6.0–7.4) to mimic physiological conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Systematic substituent variation : Modify the 3,5-dimethylpyrazole group to assess its role in target binding (e.g., replace methyl with ethyl or halogen groups) .
- Computational docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with kinase domains (e.g., EGFR or VEGFR-2) and guide synthetic priorities .
- Incorporate bioisosteres : Replace the fluoroquinazolinyl moiety with other heterocycles (e.g., thiadiazole) to improve selectivity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) to isolate protocol-driven variability .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in cellular vs. enzymatic activity .
- Cross-validate targets : Employ siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?
- ADMET prediction : Use tools like SwissADME to optimize logP (target 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- Molecular dynamics (MD) simulations : Analyze binding stability over time (e.g., 100 ns trajectories) to prioritize derivatives with durable target engagement .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Phosphoproteomics : Identify downstream signaling pathways (e.g., MAPK/ERK) via mass spectrometry-based profiling .
- Covalent binding assays : Incorporate click chemistry probes (e.g., alkyne-tagged derivatives) to confirm irreversible binding to cysteine residues .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
